molecular formula C17H17N3O3S3 B11497456 Ethyl (2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate

Ethyl (2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate

Cat. No.: B11497456
M. Wt: 407.5 g/mol
InChI Key: CDXLZKFDARVNFG-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOL-5-YL}ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of ETHYL 2-{2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOL-5-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the reaction of o-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Thiazole Ring Formation: The thiazole ring is formed by reacting α-haloketones with thiourea.

    Coupling Reactions: The benzothiazole and thiazole moieties are coupled through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 2-{2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOL-5-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, sodium hydride, and potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-{2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOL-5-YL}ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOL-5-YL}ACETATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole and thiazole rings can interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting the function of the target molecules .

Comparison with Similar Compounds

ETHYL 2-{2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOL-5-YL}ACETATE can be compared with other thiazole and benzothiazole derivatives:

These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties.

Properties

Molecular Formula

C17H17N3O3S3

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C17H17N3O3S3/c1-3-23-15(22)8-13-10(2)18-16(25-13)20-14(21)9-24-17-19-11-6-4-5-7-12(11)26-17/h4-7H,3,8-9H2,1-2H3,(H,18,20,21)

InChI Key

CDXLZKFDARVNFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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